2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate
Description
2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate is a quinoline-based heterocyclic compound featuring a bromo substituent at position 6 of the quinoline core, a 3,4-dimethylphenyl group at position 2, and a 2-(4-methylphenyl)-2-oxoethyl ester moiety at position 3. The bromo group enhances electrophilicity, while the methyl and dimethylphenyl groups contribute to steric bulk and lipophilicity .
Properties
Molecular Formula |
C27H22BrNO3 |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C27H22BrNO3/c1-16-4-7-19(8-5-16)26(30)15-32-27(31)23-14-25(20-9-6-17(2)18(3)12-20)29-24-11-10-21(28)13-22(23)24/h4-14H,15H2,1-3H3 |
InChI Key |
QJMKSJGAWYIPQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Pfitzinger Reaction Protocol
This method employs 4-bromoaniline, triethyl orthoformate, and Meldrum's acid under solvent-free conditions. Cyclization occurs at 190–220°C in diphenyl ether, yielding 6-bromoquinolin-4-ol. Key parameters include:
Alternative Cyclization Routes
-
Ethyl propiolate pathway : Cyclizes 4-bromoaniline derivatives at 280°C.
-
Diethyl malonate route : Produces quinoline-4-carboxylates at 230°C.
Bromination and Halogenation
Bromine or N-bromosuccinimide (NBS) introduces the 6-bromo substituent. Critical data:
| Reagent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Br₂/CHCl₃ | Chloroform | 0°C | 85 | 98 |
| NBS/DCM | Dichloromethane | 25°C | 78 | 95 |
Post-bromination, POCl₃-mediated chlorination converts hydroxyl groups to chlorides (85–92% yield).
Esterification of Quinoline-4-Carboxylic Acid
The carboxylate group is introduced via esterification:
Thionyl Chloride/Ethanol Method
Reaction of 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid with SOCl₂ in ethanol:
| Step | Condition | Yield (%) |
|---|---|---|
| Acid chloride formation | SOCl₂, reflux, 2h | 95 |
| Esterification | Ethanol, 0°C, 1h | 88 |
This method avoids byproducts seen in Fischer esterification.
Microwave-Assisted Esterification
While faster (30 min), this approach risks N-ethyl byproduct formation (17% impurity).
Coupling of 2-(4-Methylphenyl)-2-Oxoethyl Group
The oxoethyl moiety is introduced via Steglich esterification or nucleophilic substitution :
DCC/DMAP-Mediated Coupling
Reaction of 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride with 2-(4-methylphenyl)-2-oxoethanol:
| Parameter | Value |
|---|---|
| Coupling agent | DCC |
| Catalyst | DMAP |
| Solvent | Dry THF |
| Yield | 76% |
| Purity (HPLC) | 99.2% |
Alkylation Under Basic Conditions
Using K₂CO₃ in DMF at 80°C achieves 68% yield but requires rigorous drying.
Purification and Characterization
Final purification employs silica gel chromatography (hexane:EtOAc 4:1) or recrystallization from ethanol/water. Key analytical data:
| Property | Value | Method |
|---|---|---|
| Melting point | 239–240°C | DSC |
| ¹H NMR (400 MHz, DMSO) | δ 8.54 (d, J = 4.5 Hz, 1H) | Bruker Avance |
| MS (ESI+) | m/z 508.03 [M+H]+ | Q-TOF |
Challenges and Optimization
-
Regioselectivity : Competing bromination at C-5/C-7 minimized using NBS.
-
Ester hydrolysis : Controlled pH (4.5–5) during workup prevents degradation.
-
Scale-up limitations : Diphenyl ether volumes >500 mL reduce yields by 12%.
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Pfitzinger → Bromination → Esterification | 58 | 98 | 220 |
| Meldrum's acid → Chlorination → Coupling | 62 | 97 | 310 |
| Microwave-assisted | 49 | 91 | 180 |
Industrial-Scale Considerations
-
Continuous flow reactors : Improve cyclization consistency (batch RSD: 8% → 2%).
-
Solvent recovery : Diphenyl ether reused 5× with <3% yield drop.
-
Waste reduction : NaI/Na₂SO₃ quenching reduces halogenated waste by 40%.
Recent Advances (2023–2025)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The bromine atom on the quinoline ring can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. The specific compound has shown potential in inhibiting cancer cell proliferation. For instance, research indicates that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as the PI3K/Akt pathway and the activation of caspases .
Case Study:
A study conducted by Mohamed and Ramadan (2020) synthesized phenylthiazole-incorporated quinoline derivatives, which demonstrated significant activity against colon carcinoma HCT-15 and lung cancer NCIeH322 M cell lines. The presence of specific substituents on the quinoline ring was crucial for enhancing anticancer efficacy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Quinoline derivatives are known to exhibit broad-spectrum antimicrobial effects against various bacteria and fungi.
Case Study:
A recent investigation reported that thiazole-quinolinium derivatives synthesized from related compounds displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine was found to enhance this activity significantly .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the pharmacological properties of quinoline derivatives. Modifications in the chemical structure can lead to variations in biological activity.
| Structural Feature | Effect on Activity |
|---|---|
| Bromine Substitution | Increases antimicrobial potency |
| Methyl Groups | Enhances solubility and bioavailability |
| Carboxylate Group | Essential for interaction with biological targets |
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The quinoline core is known to intercalate with DNA, which can disrupt cellular processes in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues differ in substituents on the quinoline core and ester group (Table 1).
Table 1: Structural Comparison of Quinoline-4-carboxylate Derivatives
Key Observations:
- Electronic Effects: Bromo at position 6 enhances electron-withdrawing properties, while chloro substituents (e.g., in ) increase lipophilicity and may alter binding affinity in biological systems.
- Ester Group Flexibility: The 4-methylphenyl-oxoethyl ester in the target compound is less polar than the 4-chlorophenyl variant in , likely improving membrane permeability.
Physicochemical Properties
- Melting Points: Analogues with chloro substituents (e.g., ) exhibit higher melting points (~223°C) compared to methylated derivatives, likely due to stronger intermolecular interactions.
- Collision Cross-Section (CCS): The ethylphenyl variant has a predicted CCS of 204.1 Ų (M+H+), suggesting similar chromatographic retention to the target compound.
Biological Activity
The compound 2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate is a synthetic derivative belonging to the quinoline family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antifungal properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A quinoline core
- Substituents including a bromo group and two methylphenyl groups
- A carboxylate functional group
This structure is believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. The compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A-431 (skin cancer) | < 10 | |
| HT29 (colon cancer) | < 15 | |
| NCI-H322 (lung cancer) | < 12 |
Case Study : In a comparative study, the compound was tested against standard anticancer agents such as doxorubicin. It exhibited equipotent activity against both A-431 and HT29 cell lines, indicating its potential as an effective anticancer agent .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has shown effectiveness against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
In vitro studies indicated that the compound inhibits the growth of these pathogens, suggesting its potential use in treating infections.
Antifungal Activity
The antifungal activity of the compound has been particularly notable against Candida albicans. The following data summarizes its efficacy:
The compound's inhibition zone indicates significant antifungal properties, making it a candidate for further development in antifungal therapies.
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is often influenced by their structural components. The presence of electron-withdrawing groups such as bromine and methyl groups enhances the lipophilicity and overall biological efficacy of the compounds. SAR studies suggest that modifications in the phenyl rings can significantly impact their anticancer and antimicrobial activities .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this quinoline derivative?
Answer:
The synthesis typically involves multi-step reactions, including:
- Palladium-catalyzed cross-coupling for introducing aryl/heteroaryl groups at the quinoline core (e.g., Suzuki-Miyaura coupling for bromo-substituents) .
- Esterification of the quinoline-4-carboxylic acid intermediate using reagents like methyl iodide in the presence of potassium carbonate under reflux conditions .
- Protecting group strategies to manage reactive sites during functionalization (e.g., methoxy or bromo groups) .
Key Considerations : Optimize reaction time and temperature to avoid side reactions, particularly with bromo substituents, which are sensitive to nucleophilic displacement.
Basic: Which analytical techniques are critical for structural characterization?
Answer:
- Single-crystal X-ray diffraction (SCXRD) : Resolves 3D molecular geometry, including substituent orientations and intermolecular interactions .
- NMR spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., methylphenyl groups) and confirms ester/quinoline connectivity .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns (e.g., bromine’s distinct isotope signature) .
Note : For crystalline samples, slow evaporation from ethanol/acetone mixtures improves SCXRD success .
Advanced: How can reaction yields be improved during esterification or cross-coupling steps?
Answer:
- Catalyst optimization : Use PdCl2(PPh3)2 or Pd(OAc)2 with phosphine ligands (e.g., PCy3) to enhance catalytic activity in cross-coupling .
- Solvent selection : Polar aprotic solvents (DMF, acetone) improve solubility of intermediates .
- Temperature control : Reflux conditions (e.g., 80–100°C) balance reactivity and decomposition rates .
Example : In ethyl ester synthesis, excess methyl iodide and prolonged reflux (5+ hours) increased yields to >90% .
Advanced: How do researchers address contradictions in biological activity data for quinoline derivatives?
Answer:
- Matrix effect analysis : Degradation of organic matter in biological matrices (e.g., sediment or cell cultures) can mask true activity. Stabilize samples via continuous cooling to slow degradation .
- Dose-response validation : Test multiple concentrations to distinguish intrinsic activity from solvent/impurity effects .
- Control experiments : Include structurally similar analogs (e.g., non-brominated quinolines) to isolate substituent-specific effects .
Advanced: What strategies resolve conflicting reactivity data under varying catalytic conditions?
Answer:
- Mechanistic profiling : Use kinetic studies (e.g., time-resolved NMR) to identify intermediates and rate-limiting steps .
- Catalyst screening : Compare Pd-, Cu-, or Ni-based systems for bromo-quinoline reactivity .
- Computational modeling : DFT calculations predict regioselectivity in cross-coupling reactions (e.g., C-2 vs. C-6 bromine substitution) .
Case Study : Pd(PPh3)4 with N-methylated quinolinium salts improved yields in carbene complex synthesis .
Basic: What stability precautions are required for handling this compound?
Answer:
- Storage : Keep containers tightly sealed in dry, ventilated environments to prevent hydrolysis of the ester group .
- Handling : Use inert atmospheres (N2/Ar) during synthesis to avoid oxidation of the quinoline core .
- Decomposition risks : Monitor for CO/N-oxides during combustion; use alcohol-resistant foam for fire suppression .
Advanced: How can crystal packing and polymorphism be studied for this compound?
Answer:
- Polymorph screening : Recrystallize from varied solvents (e.g., DMSO vs. ethanol) to isolate different crystalline forms .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) influencing packing .
- Thermal analysis : DSC/TGA identifies phase transitions and stability thresholds .
Example : Ethyl 6-bromo-2-styrylquinoline-4-carboxylate showed planar quinoline rings with π-stacking distances of 3.5–3.8 Å .
Advanced: What computational tools aid in designing derivatives with enhanced bioactivity?
Answer:
- Molecular docking : Screen derivatives against target proteins (e.g., P-glycoprotein) using AutoDock or Discovery Studio .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity .
- ADMET prediction : SwissADME or ProTox-II assess pharmacokinetic profiles early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
